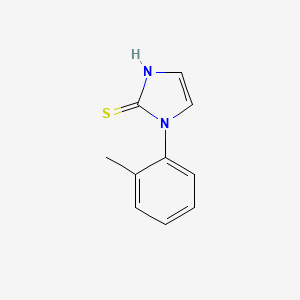

1-(2-methylphenyl)-1H-imidazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-4-2-3-5-9(8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZKBYRAKWKTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406932 | |

| Record name | 1-(2-methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25372-14-9 | |

| Record name | 1-(2-methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methylphenyl)-1H-imidazole-2-thiol

Introduction: The Significance of 1-(2-methylphenyl)-1H-imidazole-2-thiol in Medicinal Chemistry

This compound is a heterocyclic compound belonging to the imidazole-2-thiol class. This structural motif is of considerable interest in medicinal chemistry and drug development due to its versatile pharmacological activities. Imidazole-2-thiol derivatives have demonstrated a broad spectrum of biological actions, including antimicrobial properties. The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these properties for this compound is therefore essential for researchers, scientists, and drug development professionals to guide lead optimization, formulation development, and predict its in vivo behavior.

This technical guide provides an in-depth exploration of the key physicochemical properties of this compound. We will delve into its structural and spectroscopic characteristics, solubility, acidity (pKa), and lipophilicity (logP). Each section will not only present the theoretical and, where available, experimental data but also provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure a robust and reproducible characterization of this promising scaffold.

Structural and Spectroscopic Elucidation

The structural integrity and purity of a compound are the foundation of any physicochemical characterization. Spectroscopic methods provide the necessary confirmation of the chemical structure of this compound (C10H10N2S, Molecular Weight: 190.26 g/mol ).[1]

Expected Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group and the imidazole ring. The methyl protons would appear as a singlet, typically in the range of δ 2.3–2.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The imidazole ring protons are expected to resonate at δ 6.77-7.66 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The thione carbon (C=S) is a key diagnostic signal and is expected to appear in the downfield region, typically around δ 160–180 ppm.[3] Aromatic carbons will have signals in the δ 125–135 ppm range.[3] The methyl carbon will be observed in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups. A prominent C=S stretching vibration is expected. The N-H stretch of the imidazole ring will likely be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. For similar imidazole derivatives, a C=N stretching absorption has been observed around 1681 cm⁻¹, with C=C stretching at 1599 and 1489 cm⁻¹.[4]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 190.26.

Core Physicochemical Properties: A Triumvirate of Drug-Likeness

The interplay of solubility, pKa, and logP is a critical determinant of a drug candidate's success. These three pillars govern how a molecule behaves in a biological system, from dissolution in the gut to crossing cellular membranes.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a crucial factor for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For imidazole derivatives, solubility can be influenced by the substituent on the phenyl ring and the potential for hydrogen bonding.

Quantitative Data Summary:

| Property | Expected Value/Range | Significance in Drug Development |

| Aqueous Solubility | Poor to moderate | Affects oral absorption and bioavailability. |

| Melting Point (°C) | Not available | Indicator of purity and lattice energy, which can affect solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The presence of undissolved solid at the end of the experiment is crucial.

-

Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Measurement.

Ionization Constant (pKa)

Expertise & Experience: The pKa of a molecule indicates its acidity or basicity and determines the extent of its ionization at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The thiol group can also exhibit acidic properties. Therefore, this compound is expected to have at least one pKa value.

Quantitative Data Summary:

| Property | Expected Value/Range | Significance in Drug Development |

| pKa | ~7 (basic), ~14.5 (acidic) for imidazole ring | Governs ionization state, impacting solubility and membrane permeability. |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

Caption: Workflow for pKa Determination by Potentiometry.

Lipophilicity (logP)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall drug-likeness. A balanced logP is often sought; too low, and the compound may not cross cell membranes, too high, and it may have poor aqueous solubility and be prone to metabolic breakdown. For a related compound, 1-(3-Chloro-2-methylphenyl)-1h-imidazole-2-thiol, a calculated logP of 3.12282 has been reported, suggesting that our target compound will also be lipophilic.[6]

Quantitative Data Summary:

| Property | Expected Value/Range | Significance in Drug Development |

| logP | ~2.5 - 3.5 (estimated) | Influences membrane permeability, solubility, and metabolic stability. |

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for measuring logP.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a two-phase system.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion: A Roadmap for Further Development

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. While experimental data for this specific molecule is limited in the public domain, the provided protocols and insights from related structures offer a robust framework for its thorough characterization. The successful determination of these properties is a critical step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that will be invaluable for any research program focused on this and related imidazole-2-thiol derivatives.

References

Foreword: The Imidazole-2-thiol Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 1-(2-methylphenyl)-1H-imidazole-2-thiol (CAS: 25372-14-9)

The imidazole ring system is a cornerstone of medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1] Within this family, the 1-substituted imidazole-2-thiol moiety represents a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. Derivatives of imidazole-2-thiol have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4]

This guide focuses on a specific derivative, This compound (also known as 1-(o-tolyl)-1H-imidazole-2-thiol), CAS Number 25372-14-9. While specific research on this exact molecule is not extensively published, its structural features suggest significant potential for investigation. This document, intended for researchers, chemists, and drug development professionals, synthesizes information from related compounds to provide a comprehensive technical overview, including its chemical properties, a robust synthesis protocol, potential mechanisms of action, and analytical methodologies.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the first step in harnessing its therapeutic potential. The key physicochemical characteristics of this compound are summarized below. These computed properties provide insights into its likely behavior in biological systems, such as membrane permeability and solubility.

| Property | Value | Source |

| CAS Number | 25372-14-9 | [5][6] |

| Molecular Formula | C₁₀H₁₀N₂S | [5][7] |

| Molecular Weight | 190.26 g/mol | [6][7] |

| XLogP3-AA | 2.5 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Topological Polar Surface Area | 38.2 Ų | [7] |

| Heavy Atom Count | 13 | [7] |

Synthesis and Characterization

Proposed Synthetic Pathway

The causality behind this two-step approach is rooted in efficiency and the availability of starting materials. The initial reaction creates the necessary α-amino ketone backbone, which is then primed for cyclization. The use of potassium thiocyanate is a classic and effective method for introducing the thiocarbonyl group and driving the ring-closure reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process checks and final characterization.

Step 1: Synthesis of the α-Amino Ketone Intermediate

-

To a solution of 2-bromoacetophenone (1.0 eq) in ethanol (10 mL/g), add o-toluidine (2.1 eq).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product hydrobromide salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Neutralize the salt with a saturated sodium bicarbonate solution and extract the free amine into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the α-(2-methylphenylamino)-acetophenone intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 4:1 v/v).

-

Add an aqueous solution of potassium thiocyanate (1.2 eq) dropwise to the mixture with stirring.

-

Heat the reaction to reflux for 8-12 hours, again monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice water.

-

The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

Step 3: Purification and Characterization

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Validation: Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 191.06).[8]

-

Infrared Spectroscopy (IR): To identify functional groups, such as the C=S and N-H vibrations.

-

Melting Point: To assess purity.

-

Potential Mechanisms of Action and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs. The presence of the o-tolyl group provides lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Anti-inflammatory Activity via COX-2 Inhibition

A significant body of research points to imidazole derivatives as potent inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Selective COX-2 inhibitors are highly sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] The diaryl-substituted five-membered ring structure of the target compound fits the general pharmacophore model for COX-2 inhibition.

Sources

- 1. nbinno.com [nbinno.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. aceschem.com [aceschem.com]

- 7. This compound | C10H10N2S | CID 4961771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Biological Activity of Imidazole-2-thiol Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide:

Abstract The imidazole ring system is a cornerstone of medicinal chemistry, found within a multitude of biologically active molecules and approved pharmaceuticals.[1] Among its many variations, the imidazole-2-thiol (also known as 2-mercaptoimidazole) scaffold has emerged as a particularly "privileged" structure, conferring a vast spectrum of pharmacological activities upon its derivatives. These compounds are not only synthetically accessible but also possess the unique electronic and hydrogen-bonding capabilities necessary to interact with a wide array of biological targets.[2] This technical guide provides an in-depth analysis for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of imidazole-2-thiol derivatives. We will explore their potent antimicrobial, anticancer, and anti-inflammatory properties, supported by mechanistic insights, detailed experimental protocols, and computational analysis, underscoring their immense potential in the development of next-generation therapeutic agents.

Chapter 1: The Imidazole-2-thiol Scaffold: Synthesis and Properties

Introduction to a Versatile Core

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] The presence of the thiol group at the C2 position creates the imidazole-2-thiol tautomer, a structure that is fundamental to the diverse bioactivities of its derivatives. This scaffold is amphoteric, capable of acting as both a proton donor and acceptor, which is a key feature in its interaction with enzyme active sites.[4][5] Its unique properties have made it a focal point of extensive research, leading to the development of compounds with a broad range of therapeutic applications.

Principal Synthetic Pathways

The accessibility of the imidazole-2-thiol core is a significant advantage for medicinal chemists. Several robust synthetic methods exist, with the Markwald synthesis being one of the most prominent.[5][6] This method typically involves the cyclization of an α-amino ketone or aldehyde with potassium thiocyanate.[5][7] Another common approach involves the Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones), which are then cyclized to yield the desired imidazole-2-thiol derivatives.

Caption: A generalized workflow for the synthesis of imidazole-2-thiol derivatives.

Newly synthesized compounds are routinely characterized using a suite of analytical techniques. Infrared (IR) spectroscopy confirms the presence of key functional groups, while Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are used to elucidate and confirm the final chemical structure.

Chapter 2: Potent Antimicrobial Activity

Mechanisms and Spectrum of Activity

Imidazole-2-thiol derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and various fungal strains.[3][8] The proposed mechanisms of action often involve the disruption of microbial cell wall synthesis, interference with DNA replication, or the inhibition of essential metabolic enzymes.[9] The electron-rich nature of the imidazole ring and the reactivity of the thiol group are believed to be crucial for these interactions.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the nature and position of substituents on the imidazole core and any associated phenyl rings play a critical role in determining antimicrobial potency.

-

Electron-withdrawing groups on appended aromatic rings can enhance activity.

-

The presence of specific heterocyclic moieties attached to the core can broaden the spectrum of activity.

-

Modifications at the N(1) position of the imidazole ring significantly alter both potency and selectivity.[4]

Table 1: Antimicrobial Activity of Selected Imidazole-2-thiol Derivatives

| Compound ID | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| 3a | Staphylococcus aureus | Excellent (Zone of Inhibition) | |

| 7a | Staphylococcus aureus | Excellent (Zone of Inhibition) | |

| 4a | E. coli | Moderate (Zone of Inhibition) | |

| 5b | E. coli | Moderate (Zone of Inhibition) | |

| 16 | General Bacteria | Good Antibacterial Activity | [3] |

| 15 | General Fungi | Good Antifungal Activity | [3] |

| Note: "Excellent" and "Moderate" are qualitative descriptors from the source literature; quantitative data (MIC values) are preferred when available. |

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard and reliable technique for evaluating the antimicrobial activity of novel compounds.

-

Preparation of Media: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar for fungal strains.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Sterile cork borers are used to create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Chapter 3: A Multi-Targeted Approach to Anticancer Therapy

Imidazole-2-thiol derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple cellular pathways involved in cancer progression.[10][11]

Inhibition of Oncogenic Signaling Pathways

A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases that are overactive in cancer cells.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when dysregulated, drives cell proliferation and survival. Several imidazole derivatives have been designed as potent EGFR inhibitors, competing with ATP at the enzyme's binding site and halting downstream signaling.[11][12]

-

Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is an enzyme overexpressed in many hypoxic tumors and is involved in pH regulation and tumor progression. Imidazole-2-thiones have been identified as effective CAIX inhibitors, presenting a targeted approach against solid tumors.[13]

Caption: Inhibition of the EGFR signaling pathway by imidazole-2-thiol derivatives.

Disruption of Essential Cellular Machinery

Beyond signaling, these derivatives can physically interfere with processes vital for cancer cell division and survival.

-

Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Some imidazole derivatives bind to tubulin, preventing its polymerization, which leads to cell cycle arrest and apoptosis.[11]

-

Topoisomerase II Inhibition and DNA Intercalation: Topoisomerase II is crucial for managing DNA topology during replication. Certain imidazole-2-thiones can act as dual agents, both inhibiting this enzyme and intercalating directly into the DNA helix, causing catastrophic DNA damage and triggering cell death.[14]

Table 2: Anticancer Activity of Selected Imidazole-2-thiol Derivatives

| Compound ID | Target Cell Line | Activity Metric (IC₅₀) | Mechanism of Action | Reference |

| BZML (13) | SW480 (Colorectal) | 27.42 nM | Tubulin Polymerization Inhibitor | [11] |

| 2c | MDA-MB-231 (Breast) | 617.33 nM (EGFR) | EGFR Inhibitor | [12] |

| 3c | MDA-MB-231 (Breast) | 1.98 µM (Cell) | EGFR Inhibitor | [12] |

| 35 | MCF-7 (Breast) | 3.37 µM (Cell) | VEGFR-2 Inhibitor | [11] |

| 44 | MCF-7 (Breast) | 6.30 µM (Cell) | EGFR Inhibitor | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[15]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the imidazole-2-thiol derivative for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Chapter 4: Anti-inflammatory and Analgesic Effects

Mechanism: Selective Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation and pain are primarily mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and has "housekeeping" functions, and COX-2, which is induced at sites of inflammation.[16] Imidazole-2-thiol derivatives have been developed as potent and selective COX-2 inhibitors.[17] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]

Caption: Selective inhibition of the COX-2 enzyme by imidazole-2-thiol derivatives.

The Role of In Silico Analysis

The development of selective COX-2 inhibitors has been greatly aided by computational methods.

-

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a derivative within the COX-2 active site. Studies have shown that the nitrogen and carbonyl groups on imidazolidinone derivatives (related to imidazole-2-thiols) effectively interact with key amino acid residues in the COX-2 binding pocket.[16]

-

Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of the ligand-protein complex over time, providing deeper insights into the specific hydrophobic and hydrophilic interactions that stabilize the binding.[16]

Table 3: COX-2 Inhibitory Activity of Selected Imidazole Derivatives

| Compound ID | COX-2 Inhibition (IC₅₀ or % Inhibition) | COX-1 Inhibition (IC₅₀ or % Inhibition) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 3 | Docking Score: -11.569 kcal/mol | - | High (Predicted) | [16] |

| Compound 5 | Docking Score: -11.240 kcal/mol | - | High (Predicted) | [16] |

| Compound 1 | 88% at 10 µM | 60.9% at 10 µM | ~0.69 | [17] |

| Rofecoxib (Ref.) | Docking Score: -9.309 kcal/mol | - | High | [16] |

Chapter 5: Emerging Biological Activities

The therapeutic potential of imidazole-2-thiol derivatives extends beyond the major areas of antimicrobial, anticancer, and anti-inflammatory research.

-

Antidiabetic Potential: Certain diaryl derivatives of imidazole-thione have shown potent, dose-dependent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18] By slowing the breakdown of carbohydrates, these compounds can help manage postprandial hyperglycemia, making them promising candidates for type 2 diabetes treatment.[19][20]

-

Antiviral Activity: The scaffold has been explored for its antiviral properties, with some imidazole-coumarin conjugates showing promising activity against the Hepatitis C Virus (HCV).[4]

-

Other Enzyme Inhibition: The versatility of the scaffold allows it to be tailored to inhibit various other enzymes, such as 15-lipoxygenase (15-LOX), which is also implicated in inflammation.[16]

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold and its derivatives represent a remarkably versatile and pharmacologically significant class of compounds. The extensive body of research highlights their potent and often multi-targeted activities against a range of diseases, from bacterial infections to cancer and inflammatory conditions. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties through detailed structure-activity relationship studies.

Future research will likely focus on optimizing lead compounds to enhance potency and reduce off-target effects, leveraging computational tools for more rational drug design. The exploration of novel therapeutic areas and the development of hybrid molecules that combine the imidazole-2-thiol scaffold with other pharmacophores hold significant promise. As our understanding of disease biology deepens, the "privileged" imidazole-2-thiol structure will undoubtedly continue to serve as a valuable foundation for the discovery of innovative and effective medicines.

References

-

Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646. [Link]

-

Osman, N., Soltan, M. K., Rezq, S., & Abdelkhalek, A. S. (2025). Design, Molecular Docking, Molecular Dynamic Simulations, MM-GBSA Study, and Pharmacokinetics Prediction of New Imidazolidinone Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

Kamel, M. M., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 4547-4552. [Link]

-

Sharma, D., & Narasimhan, B. (2013). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 5(4), 136-148. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44031-44043. [Link]

-

Lin, Y.-L., et al. (2020). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 25(3), 696. [Link]

-

Abbas, R. F., et al. (2014). Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. ResearchGate. [Link]

-

Şahin, Z., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turkish Journal of Chemistry, 45(6), 1841-1853. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]

-

Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC, 7(48), 44031-44043. [Link]

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

Abbas, R. F., et al. (2014). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

El-Sayed, N. N. E., et al. (2023). New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Journal of Molecular Structure, 1288, 135767. [Link]

-

Al-Watban, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6939. [Link]

-

Unknown Author. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Wójcik, M., et al. (2023). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 28(13), 5184. [Link]

-

Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(45), 26978-26993. [Link]

-

Mageed, A. H., & Al-Ameed, K. (2023). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. New Journal of Chemistry. [Link]

-

Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry, 279, 116896. [Link]

-

Kumar, S., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 219-231. [Link]

-

Sahoo, U., et al. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry, 5(2), 171-182. [Link]

-

Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(20), 7157. [Link]

-

Kumar, M., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 134-154. [Link]

-

George, S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(2), 456. [Link]

-

Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-73. [Link]

-

Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3379-3397. [Link]

-

Singh, A., et al. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology, 4(9). [Link]

-

Wang, X-L., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3211. [Link]

-

Al-Abdullah, E. S., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports, 14(1), 6301. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. dovepress.com [dovepress.com]

- 3. scialert.net [scialert.net]

- 4. Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus [mdpi.com]

- 5. chemijournal.com [chemijournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. "Synthesis, characterization, COX1/2 inhibition and molecular modeling " by ZAFER ŞAHİN, MELİKE KALKAN et al. [journals.tubitak.gov.tr]

- 18. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-methylphenyl)-1H-imidazole-2-thiol literature review

An In-Depth Technical Guide to 1-(2-methylphenyl)-1H-imidazole-2-thiol: Synthesis, Characterization, and Therapeutic Potential

Abstract

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure for drug design.[1] Within this class, imidazole-2-thiol derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] This technical guide provides a comprehensive overview of a specific derivative, this compound. We present a proposed synthetic pathway, detailed protocols for its synthesis and characterization, and an exploration of its potential biological activities, with a focus on its hypothesized role as an anti-inflammatory agent via cyclooxygenase-2 (COX-2) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising molecule.

Introduction: The Imidazole-2-Thiol Scaffold

Heterocyclic compounds are the cornerstone of modern drug discovery, and among them, the imidazole nucleus holds a position of particular importance.[2] The presence of two nitrogen atoms in the five-membered ring confers a unique combination of basicity, aromaticity, and hydrogen bonding capability, allowing imidazole-containing molecules to interact with a wide array of biological targets.[1]

The introduction of a thiol group at the 2-position of the imidazole ring gives rise to the imidazole-2-thiol (or 2-mercaptoimidazole) scaffold. This functional group significantly modulates the molecule's electronic and steric properties, often enhancing its biological activity. These compounds are known to act as enzyme inhibitors, receptor modulators, and antimicrobial agents.[1] The specific compound, this compound (CAS: 25372-14-9), incorporates a 2-methylphenyl (o-tolyl) group at the N1 position. This substituent adds lipophilicity and specific steric bulk, which can critically influence its binding affinity and selectivity for biological targets. This guide will explore the synthesis, definitive identification, and potential therapeutic applications of this specific molecule.

Synthesis and Purification

The synthesis of 1-substituted-1H-imidazole-2-thiols can be achieved through several established routes. A common and effective method involves the reaction of an appropriate α-aminoketone with a thiocyanate salt, which proceeds via the formation of a thiourea intermediate followed by intramolecular cyclization.[4] Here, we propose and detail a robust protocol for the synthesis of this compound.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the Dakin-West reaction of a suitable amino acid precursor to form the key α-aminoketone intermediate, which is then cyclized using potassium thiocyanate.[4]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing similar imidazole-2-thiones.[4]

Materials:

-

2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride (or a suitable precursor)

-

Potassium thiocyanate (KSCN)

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-aminoketone hydrochloride precursor (0.1 mol) in 100 mL of deionized water.

-

Reagent Addition: To this solution, add potassium thiocyanate (0.12 mol, 1.2 equivalents) in a single portion.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization of the thiourea intermediate. Using a slight excess of KSCN ensures the complete consumption of the starting aminoketone.

-

-

Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote precipitation of the product.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL) to remove unreacted KSCN and other inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Causality: Recrystallization is a self-validating purification technique. The slow formation of crystals from a saturated solution excludes impurities, resulting in a product with high purity, which can be confirmed by a sharp melting point and spectroscopic analysis.

-

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for unambiguous structural elucidation.[5]

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=S (thione) and aromatic C-H bonds.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: A sharp and defined melting point is a key indicator of the purity of a crystalline solid.[5]

| Property | Value | Source |

| CAS Number | 25372-14-9 | [7] |

| Molecular Formula | C₁₀H₁₀N₂S | [8] |

| Molecular Weight | 190.26 g/mol | [7] |

| Monoisotopic Mass | 190.05647 g/mol | PubChem |

| XLogP3-AA (Predicted) | 2.5 | PubChem |

| Appearance | Crystalline Solid (Predicted) | - |

Table 1: Key Physicochemical Properties of this compound.

Biological Activity & Hypothesized Mechanism of Action

The imidazole-2-thiol scaffold is associated with a wide range of biological activities.[2][3] Based on recent studies of structurally similar compounds, a promising therapeutic avenue for this compound is in the field of anti-inflammatory drug discovery.[9]

Hypothesized Mechanism: Selective COX-2 Inhibition

Inflammation is a biological response mediated by signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[9] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]

Derivatives of imidazole have been identified as potent and selective COX-2 inhibitors.[9] The proposed mechanism involves the imidazole scaffold binding to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandin H₂, the precursor for other pro-inflammatory prostaglandins.

Sources

- 1. nbinno.com [nbinno.com]

- 2. d-nb.info [d-nb.info]

- 3. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C10H10N2S | CID 4961771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Substituted Imidazoles: A Technical Guide for Drug Discovery Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in medicinal chemistry.[1][2] Its unique electronic characteristics and structural versatility have led to the development of a vast array of substituted imidazole derivatives with a broad spectrum of therapeutic applications.[2][3] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of substituted imidazoles, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions and cellular consequences that underpin their efficacy as antifungal, anti-inflammatory, and anti-secretory agents, supported by experimental evidence and methodologies.

Part 1: The Antifungal Armamentarium: Inhibition of Ergosterol Biosynthesis

The most well-established mechanism of action for a large class of substituted imidazoles is their potent antifungal activity.[4] These compounds, including notable agents like clotrimazole, miconazole, and ketoconazole, function by disrupting the integrity of the fungal cell membrane.[4][5] This disruption is achieved through the targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.[6][7]

The Central Target: Lanosterol 14α-Demethylase (CYP51)

The primary target of antifungal imidazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[4][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[6][7] The imidazole nitrogen atom (N-3) binds to the heme iron atom in the active site of CYP51, while the substituted side chain interacts with the surrounding amino acid residues, leading to potent and specific inhibition.[4]

This targeted inhibition triggers a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The blockage of ergosterol synthesis compromises the structural integrity and fluidity of the fungal membrane.[4][7]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterols, such as lanosterol.[4][5] These precursors are unable to be properly incorporated into the membrane and disrupt its normal function, leading to increased permeability and leakage of essential cellular components.[4]

-

Inhibition of Fungal Growth and Morphogenesis: The disruption of the cell membrane and the accumulation of toxic intermediates ultimately inhibit fungal growth and can be fungicidal at high concentrations.[5][6] Furthermore, imidazole derivatives can inhibit the transformation of Candida albicans from its yeast form to the invasive hyphal form, a critical step in pathogenesis.[6][7]

Visualizing the Antifungal Mechanism

Caption: Mechanism of action of proton pump inhibitors.

Part 4: Structure-Activity Relationships: Fine-Tuning a Privileged Scaffold

The biological activity of substituted imidazoles is exquisitely dependent on the nature and position of the substituents on the imidazole ring. [1][9][10]Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents. [3]

Antifungal Imidazoles

For antifungal activity, the N-1 substituent is crucial for potent inhibition of CYP51. A variety of lipophilic arylalkyl groups have been shown to be effective. The nature of the substituents on the aromatic rings of the side chain also significantly influences the antifungal potency and spectrum.

Anti-inflammatory Imidazoles

In the case of anti-inflammatory imidazoles, the presence of specific side chains is critical for activity. For instance, the substituted phenylpiperazinyl ether side chain in itraconazole and ketoconazole is essential for their maximal anti-inflammatory effects, particularly the inhibition of leukotriene B4 production and calcium influx. [11][12]

Proton Pump Inhibitors

For PPIs, the substituents on both the benzimidazole and pyridine rings modulate the pKa of the molecule, which in turn affects its accumulation in the acidic canaliculi and the rate of activation. [13]Electron-donating groups on the pyridine ring and electron-withdrawing groups on the benzimidazole ring generally enhance activity. [14]

Part 5: Experimental Protocols for Mechanistic Elucidation

The elucidation of the mechanisms of action of substituted imidazoles relies on a battery of in vitro and cell-based assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50) of a substituted imidazole against a specific enzyme.

Example: Cyclooxygenase-2 (COX-2) Inhibition Assay [15]

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of recombinant human COX-2 enzyme in assay buffer.

-

Prepare a substrate solution containing arachidonic acid.

-

-

Assay Procedure (96-well plate format):

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Add the COX-2 enzyme solution to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Assays

Objective: To evaluate the effect of a substituted imidazole on a specific cellular process.

Example: Fungal Growth Inhibition Assay (Broth Microdilution)

-

Preparation:

-

Prepare a standardized inoculum of the fungal strain of interest (e.g., Candida albicans) in a suitable growth medium.

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well microtiter plate.

-

-

Assay Procedure:

-

Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

-

Data Analysis:

-

Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1]

-

Experimental Workflow Visualization

Caption: A generalized workflow for evaluating the mechanism of action.

Part 6: Quantitative Data Summary

The following table summarizes the inhibitory activity of representative substituted imidazoles against various targets.

| Compound Class | Representative Drug | Target | IC50 / MIC | Reference |

| Antifungal | Ketoconazole | Candida albicans CYP51 | 0.01 - 1 µg/mL (MIC) | [4] |

| Clotrimazole | Candida albicans CYP51 | 0.03 - 2 µg/mL (MIC) | [5] | |

| Anti-inflammatory | Itraconazole | Leukotriene B4 Production | Potent Inhibition | [11] |

| Ketoconazole | Ca2+ Influx in Neutrophils | Potent Inhibition | [11] | |

| Proton Pump Inhibitor | Omeprazole | H+/K+-ATPase | Irreversible Inhibition | [16] |

| Lansoprazole | H+/K+-ATPase | Irreversible Inhibition | [17] |

Conclusion

Substituted imidazoles represent a remarkably versatile class of therapeutic agents with a diverse array of mechanisms of action. From the well-characterized inhibition of ergosterol biosynthesis in fungi to the multi-faceted modulation of inflammatory pathways and the potent, irreversible inhibition of the gastric proton pump, the imidazole scaffold continues to be a fertile ground for drug discovery. A thorough understanding of their molecular targets, structure-activity relationships, and the experimental methodologies used for their evaluation is essential for the continued development of novel and improved imidazole-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate world of substituted imidazoles and unlock their full therapeutic potential.

References

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

-

Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

-

Imidazole antifungals. EBSCO. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

-

Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

-

Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed. [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

-

What is Imidazole Salicylate used for?. Patsnap Synapse. [Link]

-

Understanding Imidazole Derivatives: Therapeutic Potential in Pain Management and Inflammation Control. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quantitative structure-activity relationship of substituted imidazothiadiazoles for their binding against the ecdysone receptor of Sf-9 cells. PubMed. [Link]

-

Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ResearchGate. [Link]

-

Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. PubMed. [Link]

-

Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega. [Link]

-

Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC. [Link]

-

Pharmacokinetics of imidazole antimycotics. PubMed. [Link]

-

Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research | Oxford Academic. [Link]

-

The Chemically Elegant Proton Pump Inhibitors. PMC - NIH. [Link]

-

Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]

-

[Synthesis and pharmacologic action of substituted imidazolyl- and thiazolylmethylthioethylguanidine]. PubMed. [Link]

-

Mechanism proposed to explain the synthesis of substituted imidazoles... ResearchGate. [Link]

-

Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Medicinal Chemistry of Proton Pump Inhibitors. YouTube. [Link]

-

Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. Request PDF - ResearchGate. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

-

Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [Link]

-

Discovery and development of proton pump inhibitors. Wikipedia. [Link]

-

Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. MDPI. [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

-

Imidazole Derivatives as Potential Therapeutic Agents. Request PDF - ResearchGate. [Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. [Link]

-

Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor. PubMed. [Link]

-

Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

-

Pharmacokinetic/adsorption, distribution, metabolism, excretion, and toxicity (ADME) properties of the selected compounds. ResearchGate. [Link]

-

[PDF] Pharmacokinetics of imidazole antimycotics. Semantic Scholar. [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. PubMed. [Link]

-

From Other Imidazoles by Substitution of Hydrogen. YouTube. [Link]

-

Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Brazilian Journal of Microbiology - Elsevier. [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationship of substituted imidazothiadiazoles for their binding against the ecdysone receptor of Sf-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 14. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

Spectroscopic Deep-Dive: A Guide to the Characterization of 1-(2-Methylphenyl)-1H-imidazole-2-thiol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(2-methylphenyl)-1H-imidazole-2-thiol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, offering field-proven insights into the structural elucidation of this class of molecules. By integrating detailed experimental protocols, data visualization, and authoritative references, this whitepaper serves as a robust resource for the characterization of complex organic molecules.

Introduction: The Significance of this compound

The imidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a 2-methylphenyl (o-tolyl) substituent at the N1 position introduces specific steric and electronic features that can significantly influence the molecule's pharmacological profile. Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline, making a thorough understanding of its spectroscopic signature essential. This guide will systematically dissect the NMR, IR, and MS data expected for this compound, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, with its distinct aromatic and heterocyclic moieties, give rise to a unique spectroscopic fingerprint. The following sections will provide a detailed analysis of the data obtained from the primary spectroscopic techniques used for the characterization of organic molecules.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the tolyl group, the protons of the imidazole ring, and the methyl group. The thione tautomer is generally favored in solution for this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (Thiol tautomer) |

| 7.20-7.40 | m | 4H | Ar-H (o-tolyl) |

| ~7.10 | d | 1H | Imidazole H-4 or H-5 |

| ~6.90 | d | 1H | Imidazole H-4 or H-5 |

| ~2.10 | s | 3H | Ar-CH₃ |

Interpretation:

-

N-H Proton: The broad singlet at a downfield chemical shift (~12.5 ppm) is characteristic of the N-H proton of the imidazole ring in the thione tautomer. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water.

-

Aromatic Protons: The complex multiplet in the aromatic region (7.20-7.40 ppm) corresponds to the four protons of the 2-methylphenyl group. The ortho-substitution pattern leads to a complex splitting pattern.

-

Imidazole Protons: The two doublets at ~7.10 and ~6.90 ppm are assigned to the vicinal protons on the C4 and C5 of the imidazole ring.

-

Methyl Protons: The singlet at ~2.10 ppm integrates to three protons and is characteristic of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=S (C2) |

| ~136.0 | Ar-C (C1') |

| ~135.0 | Ar-C (C2') |

| ~131.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~118.0 | Imidazole C4/C5 |

| ~115.0 | Imidazole C4/C5 |

| ~17.0 | Ar-CH₃ |

Interpretation:

-

Thione Carbon: The most downfield signal at ~165.0 ppm is characteristic of the C=S carbon (C2) of the imidazole-2-thione.

-

Aromatic Carbons: The signals in the range of 126.0-136.0 ppm are assigned to the carbons of the o-tolyl group. The quaternary carbons (C1' and C2') are typically weaker in intensity.

-

Imidazole Carbons: The signals for the C4 and C5 carbons of the imidazole ring are expected to appear around 115.0-118.0 ppm.

-

Methyl Carbon: The upfield signal at ~17.0 ppm corresponds to the methyl carbon.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1620 | Strong | C=N stretch (imidazole) |

| ~1500-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1200 | Strong | C=S stretch (thione) |

Interpretation:

-

N-H Stretch: A broad absorption band may be observed in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration, although this can sometimes be weak or absent.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the methyl group's C-H stretching.

-

C=N and C=C Stretches: The strong band around 1620 cm⁻¹ is indicative of the C=N stretching vibration within the imidazole ring.[1] The bands in the 1500-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and imidazole rings.

-

C=S Stretch: A strong absorption around 1200 cm⁻¹ is typically assigned to the C=S stretching vibration of the thione group.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Perform a background scan before acquiring the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 190 | Molecular ion [M]⁺ |

| 189 | [M-H]⁺ |

| 157 | [M-SH]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 190, corresponding to the molecular weight of the compound (C₁₀H₁₀N₂S). The presence of an [M+1]⁺ peak due to the natural abundance of ¹³C and an [M+2]⁺ peak due to ³⁴S would also be observed.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.

-

[M-H]⁺ (m/z 189): Loss of a hydrogen atom.

-

[M-SH]⁺ (m/z 157): Loss of a sulfhydryl radical, a common fragmentation for thiols and thiones.

-

[C₇H₇]⁺ (m/z 91): This is a very common fragment for compounds containing a tolyl group and corresponds to the stable tropylium ion.

-

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazole-2-thiol

Introduction: The Enduring Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Among its many derivatives, the imidazole-2-thiol core, and its tautomeric form, imidazole-2-thione, hold a privileged position. These compounds are not merely synthetic curiosities; they are integral components in numerous pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, antifungal, antithyroid, and antioxidant properties.[3][4] The journey from their initial discovery to the sophisticated synthetic strategies employed today is a compelling narrative of chemical ingenuity and the relentless pursuit of therapeutic innovation. This guide provides an in-depth exploration of the historical milestones and key synthetic methodologies for imidazole-2-thiol, offering researchers and drug development professionals a comprehensive understanding of this vital heterocyclic scaffold.

Part 1: Historical Perspectives - Unearthing the Foundations

The story of imidazole-2-thiol is intrinsically linked to the broader history of imidazole chemistry. The first synthesis of the parent imidazole ring was reported in 1858 by the German chemist Heinrich Debus.[2] However, the introduction of the thiol functionality at the 2-position, a critical step towards the compounds of interest, was a later development.

Seminal work by A. Wohl and Willy Marckwald, a prominent German organic chemist, in 1892 is recognized as a pivotal moment in the history of imidazole-2-thiol synthesis.[5] Their method, which involved the reaction of α-aminoketones with thiocyanates, laid the groundwork for what is now known as the Marckwald synthesis, a cornerstone in the preparation of 2-thioimidazoles.[6] Marckwald's contributions to organic chemistry were extensive, spanning stereochemistry and radioactivity, and his work on heterocyclic synthesis had a lasting impact on the field.[4][7]

Another historically significant and industrially relevant approach involves the reaction of vicinal diamines with a source of a thiocarbonyl group. A foundational example is the synthesis of imidazolidine-2-thione (also known as ethylenethiourea) from ethylenediamine and carbon disulfide.[8][9] This method provides the saturated analog, which can then be oxidized to the corresponding imidazole-2-thione. The development of this route was crucial for the large-scale production of these valuable intermediates.

Part 2: Core Synthetic Methodologies - A Modern Perspective

The synthesis of imidazole-2-thiol and its derivatives has evolved considerably since the pioneering work of the late 19th century. Modern methods offer improved yields, greater substrate scope, and more environmentally benign conditions. This section details the most important and widely practiced synthetic strategies, elucidating the underlying mechanisms and providing practical insights.

Method 1: The Marckwald Synthesis - Cyclization of α-Aminoketones with Thiocyanates

The Marckwald synthesis remains a highly versatile and reliable method for the preparation of substituted imidazole-2-thiones.[6] The reaction proceeds by the condensation of an α-aminoketone or its hydrochloride salt with a thiocyanate salt, typically potassium thiocyanate.

Causality Behind Experimental Choices: The use of the hydrochloride salt of the α-aminoketone is often preferred as it enhances the stability of the starting material and prevents self-condensation. The reaction is typically carried out in a protic solvent, such as ethanol or water, to facilitate the dissolution of the reactants and the subsequent cyclization.

Mechanism of the Marckwald Synthesis:

The reaction is thought to proceed through the following steps:

-

Nucleophilic attack: The amino group of the α-aminoketone attacks the electrophilic carbon of the thiocyanate ion, forming a thiourea intermediate.

-